![molecular formula C8H14ClN B6604847 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2763756-42-7](/img/structure/B6604847.png)

3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

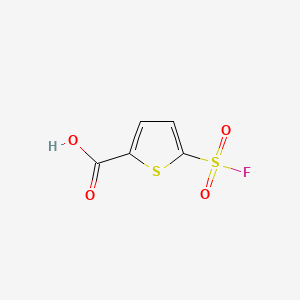

3-Cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound with a unique bicyclic structure. It is characterized by a cyclopropyl group attached to a bicyclo[1.1.1]pentane core, which is further functionalized with an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Mechanism of Action

Target of Action

The compound belongs to the class of bicyclo[111]pentane (BCP) derivatives, which have been extensively investigated for their applications in medicinal chemistry . The BCP motif is a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .

Mode of Action

Bcp derivatives are known to add three-dimensional character and saturation to compounds, which can increase the fraction of sp3-hybridized carbon atoms in a drug molecule . This property has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .

Biochemical Pathways

Bcp derivatives are known to influence various biochemical pathways due to their structural similarity with certain bioactive compounds .

Pharmacokinetics

Bcp derivatives are generally known to have increased or equal solubility, potency, and metabolic stability compared to their non-bcp counterparts . These properties can reduce the therapeutic dose required, potentially avoiding drug-drug interactions and drug-induced liver injury through metabolic activation .

Result of Action

Bcp derivatives are known to provide a well-defined, rigid framework upon which to append substituents, retaining the pharmacological benefits of being aliphatic .

Action Environment

The properties of bcp derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the following steps:

Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene.

Formation of the Hydrochloride Salt: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution: The cyclopropyl group can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, electrophiles like alkyl halides.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-Cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Bicyclo[1.1.1]pentane Derivatives: Compounds with similar bicyclic structures but different functional groups, such as bicyclo[1.1.1]pentane-1-carboxylic acid.

Cyclopropylamines: Compounds with a cyclopropyl group attached to an amine, such as cyclopropylamine.

Uniqueness

3-Cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to its combination of a cyclopropyl group and a bicyclo[1.1.1]pentane core, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name |

3-cyclopropylbicyclo[1.1.1]pentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N.ClH/c9-8-3-7(4-8,5-8)6-1-2-6;/h6H,1-5,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZHUXKHUGWYDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C23CC(C2)(C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.65 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B6604771.png)

![3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6604779.png)

![4-(carbamoylmethoxy)-N-[(furan-2-yl)methyl]-3-hydroxy-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B6604784.png)

![2-amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one hydrochloride](/img/structure/B6604787.png)

![tert-butyl4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate](/img/structure/B6604796.png)

![5-[(1S)-1-aminoethyl]-1,3-dihydro-2-benzofuran-1-one hydrochloride](/img/structure/B6604800.png)

![3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid](/img/structure/B6604821.png)

![3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid](/img/structure/B6604825.png)

![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl chloride](/img/structure/B6604828.png)

![rac-methyl (1R,5S,6S)-3-benzyl-6-fluoro-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6604836.png)